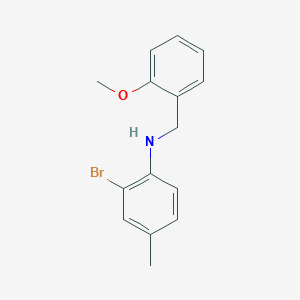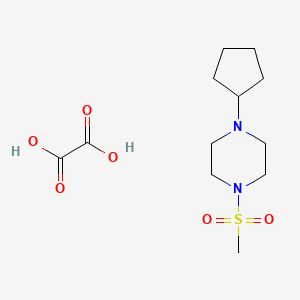![molecular formula C20H22ClN3O B5125095 N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propanamine](/img/structure/B5125095.png)
N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propanamine, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propanamine involves the inhibition of the histamine H3 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. By inhibiting this receptor, this compound increases the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent and selective inhibition of the histamine H3 receptor, which results in increased neurotransmitter release and improved cognitive function. Additionally, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propanamine is its potency and selectivity for the histamine H3 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of this compound is its potential off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propanamine. One area of interest is the development of more potent and selective compounds that target the histamine H3 receptor for the treatment of cognitive disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify its potential off-target effects. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound for the treatment of cognitive disorders.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in the treatment of cognitive disorders. Its potent and selective inhibition of the histamine H3 receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, further studies are needed to evaluate its safety and efficacy for clinical use.
Métodos De Síntesis
The synthesis of N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propanamine involves a multi-step process that includes the reaction of 2-chlorobenzaldehyde with 4-methoxyphenylhydrazine to form 3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole. This intermediate is then reacted with formaldehyde and 2-propanamine to yield the final product.
Aplicaciones Científicas De Investigación
N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propanamine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent and selective inhibition of the histamine H3 receptor, which is involved in the regulation of neurotransmitter release and cognitive function. This makes it a promising candidate for the treatment of various cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
N-[[3-(2-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-4-yl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O/c1-14(2)22-12-15-13-24(16-8-10-17(25-3)11-9-16)23-20(15)18-6-4-5-7-19(18)21/h4-11,13-14,22H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRRHSLVXZOLCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN(N=C1C2=CC=CC=C2Cl)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5125030.png)
![1,8,8-trimethyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5125031.png)
![3-[(5-iodo-2-furyl)methylene]-5-(4-methoxyphenyl)-2(3H)-furanone](/img/structure/B5125045.png)
![2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid](/img/structure/B5125048.png)

![(3aS*,6aR*)-N-(tert-butyl)-2-oxo-3-[2-(2-pyridinyl)ethyl]hexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5125057.png)
![1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene](/img/structure/B5125067.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5125081.png)
![17-(2,4-dimethylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5125084.png)
![5-{3-chloro-4-[3-(2-chlorophenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125092.png)

![4-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5125110.png)